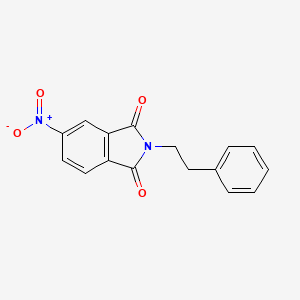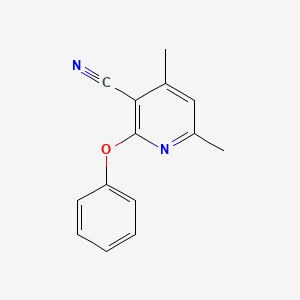
4-(dimethoxymethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Dimethoxymethyl)phenol is an organic compound with the molecular formula C10H14O4 It is a phenolic compound characterized by the presence of a dimethoxymethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methoxymethyl group. This reaction typically requires the presence of a strong base and an appropriate solvent to facilitate the substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as copper or palladium can be employed to facilitate the substitution reaction under milder conditions, making the process more cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions: 4-(Dimethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
科学的研究の応用
4-(Dimethoxymethyl)phenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with antioxidant or antimicrobial properties.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 4-(dimethoxymethyl)phenol involves its interaction with molecular targets through its phenolic group. This interaction can lead to the scavenging of free radicals, inhibition of oxidative stress, and modulation of cell signaling pathways. The compound’s antioxidant properties are primarily due to its ability to donate hydrogen atoms and neutralize reactive oxygen species .
類似化合物との比較
4-Methoxyphenol:
2,4-Dimethylphenol: This compound shares the phenolic structure but has different substituents, leading to variations in its chemical behavior and uses.
Uniqueness: 4-(Dimethoxymethyl)phenol is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
CAS番号 |
59276-27-6 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
4-(dimethoxymethyl)phenol |
InChI |
InChI=1S/C9H12O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9-10H,1-2H3 |
InChIキー |
BILVBEQFRBOGAV-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=C(C=C1)O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8765103.png)




![2,3-Dichlorofuro[2,3-c]pyridin-7-amine](/img/structure/B8765155.png)


![7-Methoxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8765173.png)


![2-[(Chloromethoxy)methyl]thiophene](/img/structure/B8765194.png)

